Physicochemical Benchmarking: Lipophilicity and Polar Surface Area Relative to De-methoxylated and Mono-methoxy Analogs
Among close structural analogs, the 2,5-dimethoxyphenyl substitution pattern on the thiazole ring and the 3,4-dimethoxy motif on the benzamide produce a computed lipophilicity (XLogP3-AA = 3.7) that is elevated relative to the unsubstituted phenyl analog (3,4-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, XLogP3-AA = 3.1) . The target compound also displays a topological polar surface area of 107 Ų, which is higher than that of the 2-methoxybenzamide analog (estimated TPSA ~87 Ų, calculated via fragment-based method) due to the additional methoxy group . These computed differences are consistent with SAR expectations that methoxy count and position modulate membrane permeability and solubility, thereby influencing cellular activity profiles .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7; TPSA = 107 Ų |
| Comparator Or Baseline | 3,4-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: XLogP3-AA = 3.1 ; N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide: estimated TPSA ≈ 87 Ų |
| Quantified Difference | ΔXLogP3-AA = +0.6 vs. unsubstituted phenyl analog; ΔTPSA ≈ +20 Ų vs. 2-methoxybenzamide analog |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms within PubChem (2021.05.07 release) |
Why This Matters
Distinct lipophilicity and polar surface area values differentiate this compound in high-throughput screening cascades, impacting solubility, permeability, and nonspecific binding—parameters that directly affect assay reproducibility and lead optimization decisions.
- [1] PubChem Compound Summary for CID 4106116, N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4106116 (accessed Apr 29, 2026). View Source
- [2] Chu, S.; Alegria, L.; Bleckman, T.; et al. Preparation of thiazolylamino benzamide derivatives as modulators of cell proliferation and inhibitors of protein kinases. US Patent Application 20030225147, published Dec 4, 2003. View Source
